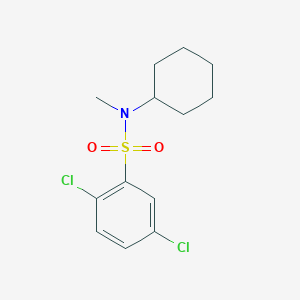

2,5-dichloro-N-cyclohexyl-N-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-Dichloro-N-cyclohexyl-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C13H17Cl2NO2S and a molecular weight of 322.256 g/mol. This compound is part of a class of sulfonamides, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-N-cyclohexyl-N-methylbenzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with cyclohexylamine and methylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and solvent choice are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with more stringent control over reaction parameters to ensure consistency and quality. The process may involve continuous flow reactors or batch reactors, depending on the production requirements.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-N-cyclohexyl-N-methylbenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

2,5-Dichloro-N-cyclohexyl-N-methylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,5-dichloro-N-cyclohexyl-N-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and pharmacological effects.

Comparison with Similar Compounds

2,5-Dichloro-N-cyclohexyl-N-methylbenzenesulfonamide is compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Other sulfonamide derivatives, such as sulfanilamide and dapsone.

Uniqueness: The presence of the cyclohexyl and methyl groups in its structure provides distinct chemical and biological properties compared to other sulfonamides.

This compound's unique structure and properties make it a valuable tool in scientific research and industrial applications. Its versatility and potential for various reactions and applications underscore its importance in the chemical and pharmaceutical industries.

Would you like more information on any specific aspect of this compound?

Biological Activity

2,5-Dichloro-N-cyclohexyl-N-methylbenzenesulfonamide is a sulfonamide derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including two chlorine substituents and a cyclohexyl group, which contribute to its diverse biological effects.

- Molecular Formula : C13H17Cl2N\O2S

- Molecular Weight : 322.2 g/mol

- CAS Number : 6326-15-4

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with cyclohexylamine and methylamine in an organic solvent like pyridine. This method allows for efficient formation of the sulfonamide bond under controlled conditions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonamide group is known to inhibit certain enzymes by forming hydrogen bonds with amino acid residues in their active sites. This interaction can disrupt metabolic pathways, leading to significant pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that sulfonamides can effectively inhibit bacterial growth by targeting dihydropteroate synthase, a key enzyme in folate biosynthesis in bacteria.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 0.12 ± 0.001 | E. coli |

| 3-Chloro analog | 0.18 ± 0.06 | E. coli |

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound acts as an inhibitor for various enzymes involved in bacterial cell wall synthesis. It has been shown to possess significant activity against both Gram-positive and Gram-negative bacteria.

Case Studies

- Antibacterial Efficacy : A study conducted on a series of sulfonamide derivatives, including this compound, reported an IC50 value of 0.12 ± 0.001 mg/mL against E. coli, indicating potent antibacterial activity compared to standard antibiotics like ethambutol .

- Cytotoxicity and Selectivity : In silico cytotoxicity assessments revealed that the compound exhibited low toxicity towards mammalian cells while maintaining high antibacterial efficacy, suggesting its potential as a therapeutic agent with favorable safety profiles .

- Structural Insights : Molecular docking studies have provided insights into the binding interactions between the compound and target enzymes, revealing crucial hydrogen bonding and hydrophobic interactions that enhance its inhibitory effects .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other sulfonamide derivatives:

| Compound | Chlorine Substitution | Biological Activity |

|---|---|---|

| 2,4-Dichloro-5-methylbenzenesulfonamide | 2 Cl at positions 2 and 4 | Moderate antibacterial |

| 3-Chloro-4-methylbenzenesulfonamide | 1 Cl at position 3 | High antifungal activity |

Properties

IUPAC Name |

2,5-dichloro-N-cyclohexyl-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO2S/c1-16(11-5-3-2-4-6-11)19(17,18)13-9-10(14)7-8-12(13)15/h7-9,11H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKIQNBLJJQJBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.